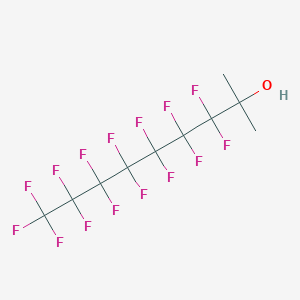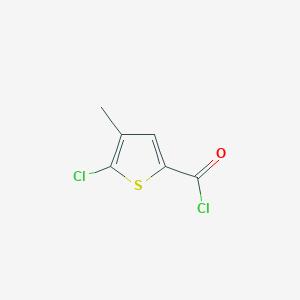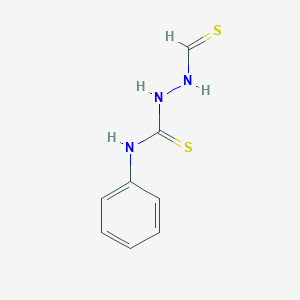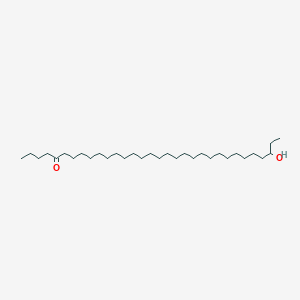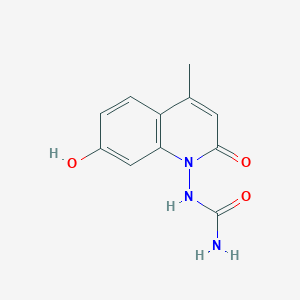
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The structure of this compound features a quinolinone core with a hydroxy group at the 7th position, a methyl group at the 4th position, and a urea moiety attached to the nitrogen atom at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of the Hydroxy and Methyl Groups: The hydroxy group at the 7th position and the methyl group at the 4th position can be introduced through selective functionalization reactions.
Attachment of the Urea Moiety: The final step involves the reaction of the quinolinone derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.
Reduction: The quinolinone core can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as an antitumor agent due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the modulation of the Bcl-2 family of proteins. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea can be compared with other quinolinone derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, 7-hydroxy-4-methylquinolin-2(1H)-one, and 4-methyl-7-quinolinol.
Uniqueness: The presence of the urea moiety in this compound distinguishes it from other quinolinone derivatives, providing it with unique biological activities and potential therapeutic applications.
特性
CAS番号 |
94817-61-5 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
(7-hydroxy-4-methyl-2-oxoquinolin-1-yl)urea |
InChI |
InChI=1S/C11H11N3O3/c1-6-4-10(16)14(13-11(12)17)9-5-7(15)2-3-8(6)9/h2-5,15H,1H3,(H3,12,13,17) |
InChIキー |
VGUXHPCTGBAYRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


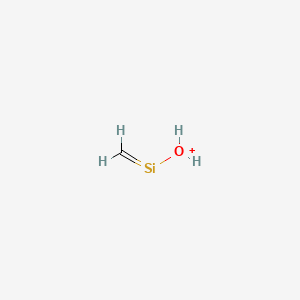

![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
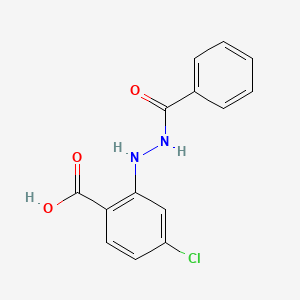
![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
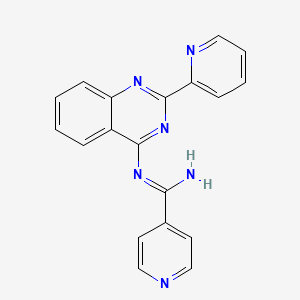
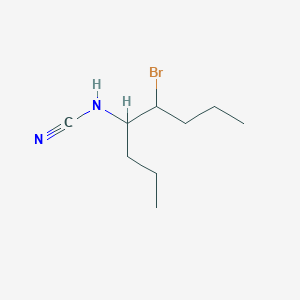
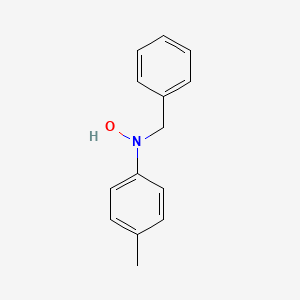
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
